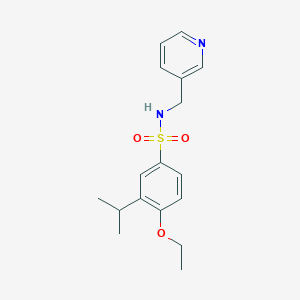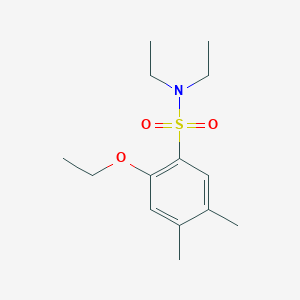
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. For example, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to the use of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of research is the development of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide and its potential toxicity. Finally, research is needed to explore the potential use of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide in combination with other therapeutic agents for the treatment of cancer and other diseases.
Métodos De Síntesis
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. Other methods of synthesis involve the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In particular, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.
Propiedades
Nombre del producto |
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H22N2O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-ethoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-8-7-15(10-16(17)13(2)3)23(20,21)19-12-14-6-5-9-18-11-14/h5-11,13,19H,4,12H2,1-3H3 |
Clave InChI |
CSXFDBAQGAWRKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Solubilidad |
50.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)


